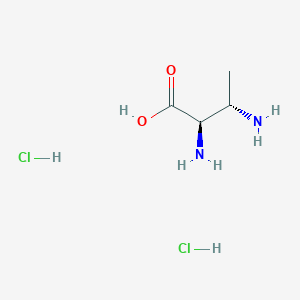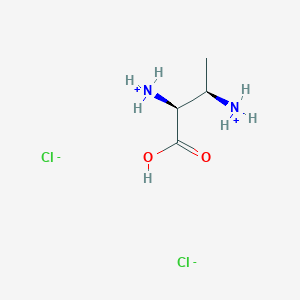
Fmoc-Ser-OtBu
概要
説明
Fmoc-Ser-OtBu, also known as Nalpha-Fmoc-L-serine tert-Butyl Ester, is a serine derivative . It is an N-terminal protected reagent used in peptide synthesis . The molecular formula of this compound is C22H25NO5 .
Synthesis Analysis
This compound is synthesized using the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Molecular Structure Analysis
The molecular weight of this compound is 383.4 g/mol . The IUPAC name is tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate . The InChI and SMILES strings provide a detailed view of the molecule’s structure .
Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it has been used in the total synthesis of the antibiotic daptomycin through cyclization via a chemoselective serine ligation .
Physical And Chemical Properties Analysis
This compound is a solid compound . It has good solubility in DMSO, with a solubility of 150 mg/mL .
科学的研究の応用
ペプチド合成
Fmoc-Ser-OtBu: は、ペプチド合成の分野で広く使用されています。 固相合成法によるペプチド合成において、N末端保護試薬として重要な役割を果たします . Fmoc基は、アミノ酸カップリング中にアミノ基を保護し、次のアミノ酸が加えられる前に塩基性条件下で除去されます。
治療用ペプチドの合成
この化合物は、ダプトマイシンなどの抗生物質を含む治療用ペプチドの合成において重要な役割を果たしてきました。 ダプトマイシンの合成には、化学選択的なセリン連結による環化が含まれており、This compoundが複雑なペプチド構造の構築において重要な役割を果たしていることを示しています .
T細胞ヘルパーペプチドの産生
免疫療法研究では、This compoundは、MUC1などのT細胞ヘルパーペプチドの調製に使用されます。 これらのペプチドは、反復的なペンタフルオロフェニルエステル媒介フラグメント縮合によって合成され、これは癌ワクチンの開発に不可欠です .
ユビキチンとジユビキチンの合成
この化合物は、ユビキチンやジユビキチンなどのタンパク質の直鎖状固相ペプチド合成にも使用されます。 これらは、タンパク質分解など、さまざまな細胞プロセスに関与する小さな調節タンパク質です .
プロテアーゼ阻害剤の開発
This compound: は、プロテアーゼ阻害剤の開発において重要な役割を果たしています。 これらの阻害剤は、必要なプロテアーゼを阻害することでウイルスの複製を阻止するため、HIV/AIDSやC型肝炎などの病気の治療に役立ちます .
翻訳後修飾に関する研究
この化合物は、タンパク質の翻訳後修飾に焦点を当てた研究で使用されています。 特に、タンパク質の機能に影響を与える一般的な翻訳後修飾であるセリンリン酸化の研究を支援します .
作用機序
Target of Action
Fmoc-Ser-OtBu is a derivative of the amino acid serine . It is primarily used in peptide synthesis, where it acts as a protecting group for the serine residues in peptide chains . This prevents the serine residues from being degraded or chemically modified during the synthesis process .
Mode of Action
The mode of action of this compound is based on its role as a protecting group. During peptide synthesis, the Fmoc group protects the amino terminus of the peptide, while the OtBu group protects the hydroxyl side chain of serine . These protections allow for the selective addition of amino acids in a stepwise manner during solid-phase peptide synthesis .
Biochemical Pathways
this compound is involved in the biochemical pathway of peptide synthesis. It is used in the Fmoc/tBu solid-phase synthesis method, which is a preferred method for peptide synthesis in both research and industrial settings . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with serine residues. The use of this compound allows for the precise assembly of peptide sequences, contributing to the creation of peptides for various applications, including potential drugs .
Action Environment
this compound is stable under environmental conditions and can be stored for a long time without decomposition . Its stability is attributed to the presence of the Fmoc protecting group, which protects the serine’s amino group and prevents undesired side reactions . This compound has various physical and chemical properties that make it an essential component in peptide synthesis .
Safety and Hazards
When handling Fmoc-Ser-OtBu, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .
将来の方向性
The Fmoc/tBu solid-phase synthesis method, which is used for the synthesis of Fmoc-Ser-OtBu, is the method of choice for the synthesis of molecules in both research and industrial settings . This suggests that this compound will continue to play a significant role in peptide synthesis in the future.
生化学分析
Biochemical Properties
Fmoc-Ser-OtBu is involved in various biochemical reactions, particularly in the synthesis of peptides . It interacts with enzymes and other biomolecules during peptide synthesis. The Fmoc group in this compound serves as a protective group for the amino terminus during peptide synthesis . The tert-butyl (tBu) group protects the side chain hydroxyl group of serine .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the sequence and structure of the synthesized peptide.
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. It participates in the formation of peptide bonds, a process that involves binding interactions with other amino acids . The Fmoc group is removed during peptide synthesis, allowing the amino group of this compound to form a peptide bond with the carboxyl group of another amino acid .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under standard conditions . It is resistant to degradation, ensuring its long-term effectiveness in peptide synthesis . The effects of this compound on cellular function, as observed in in vitro or in vivo studies, are primarily related to the properties of the peptides it helps synthesize.
Dosage Effects in Animal Models
The effects of this compound in animal models are largely dependent on the peptides synthesized using this compound. Different dosages of these peptides can have varying effects, potentially including threshold effects or toxic/adverse effects at high doses . The specific effects can vary depending on the sequence and structure of the synthesized peptide.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its conversion into a peptide can affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of the process of peptide synthesis . It can interact with various transporters or binding proteins involved in this process.
Subcellular Localization
The subcellular localization of this compound is related to the sites of peptide synthesis within the cell . It can be directed to specific compartments or organelles based on the requirements of peptide synthesis.
特性
IUPAC Name |
tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWIDHANLLHNO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451502 | |
| Record name | Fmoc-Ser-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110797-35-8 | |
| Record name | Fmoc-Ser-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Fmoc-Ser-OtBu in the synthesis of N-acetylgalactosamine-serine (GalNac-Serine)?
A1: this compound serves as a protected form of the amino acid serine in the synthesis of GalNac-Serine. The Fmoc group acts as a temporary protecting group for the amine group of serine, while the OtBu (tert-butyl ester) group protects the carboxylic acid group. This dual protection strategy is crucial for two reasons []:
Q2: What is the significance of protecting the carboxyl group of Fmoc-Serine with a tert-butyl (tBu) group in this specific synthesis?
A2: The tert-butyl (tBu) group is crucial during the coupling of the activated sugar to the this compound []. The tBu group is stable under the reaction conditions used for sugar coupling, ensuring that the carboxylic acid group remains protected and unreactive. This prevents the formation of unwanted byproducts and drives the reaction towards the desired product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






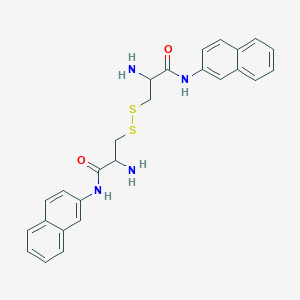

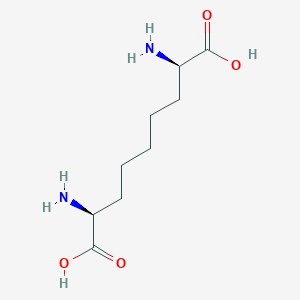


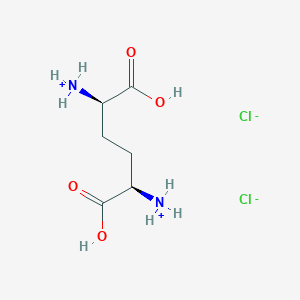
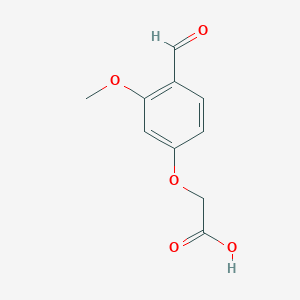
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
